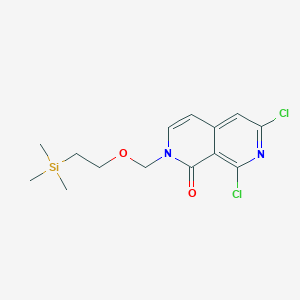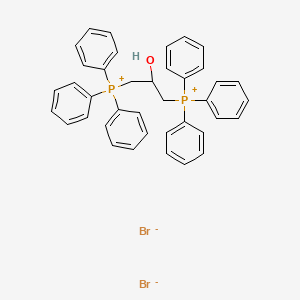
(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide is a chemical compound that features a unique structure with two triphenylphosphonium groups attached to a 2-hydroxypropane-1,3-diyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide typically involves the reaction of triphenylphosphine with a suitable dihalide precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide is used as a reagent in various organic synthesis reactions. It can act as a phase-transfer catalyst and is involved in the preparation of other phosphonium salts.
Biology
In biological research, this compound is studied for its potential role in mitochondrial targeting due to the presence of triphenylphosphonium groups, which can facilitate the delivery of therapeutic agents to mitochondria.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems, particularly for targeting drugs to specific cellular organelles.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds.
作用机制
The mechanism of action of (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide involves its ability to interact with cellular membranes and facilitate the transport of molecules across these membranes. The triphenylphosphonium groups enhance the compound’s lipophilicity, allowing it to penetrate lipid bilayers and target specific cellular compartments, such as mitochondria. This targeting capability is leveraged in various applications, including drug delivery and mitochondrial research.
相似化合物的比较
Similar Compounds
Similar compounds include other phosphonium salts such as:
- (2-Hydroxyethyl)triphenylphosphonium bromide
- (3-Hydroxypropyl)triphenylphosphonium bromide
- (4-Hydroxybutyl)triphenylphosphonium bromide
Uniqueness
What sets (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide apart from these similar compounds is its unique structure with two triphenylphosphonium groups attached to a 2-hydroxypropane-1,3-diyl backbone. This dual phosphonium structure enhances its ability to interact with and penetrate cellular membranes, making it particularly effective for applications requiring targeted delivery to specific cellular compartments.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable tool in organic synthesis, biological research, and drug delivery systems. Further research and development may uncover even more applications for this intriguing compound.
属性
CAS 编号 |
13703-27-0 |
|---|---|
分子式 |
C39H36Br2OP2 |
分子量 |
742.5 g/mol |
IUPAC 名称 |
(2-hydroxy-3-triphenylphosphaniumylpropyl)-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C39H36OP2.2BrH/c40-33(31-41(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)32-42(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39;;/h1-30,33,40H,31-32H2;2*1H/q+2;;/p-2 |
InChI 键 |
YOSBLZKAJZONEK-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


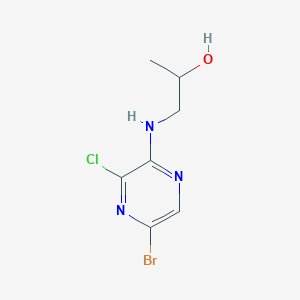
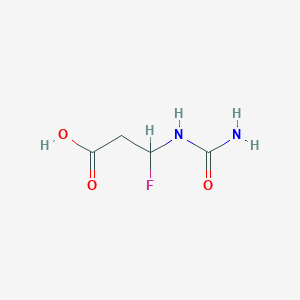
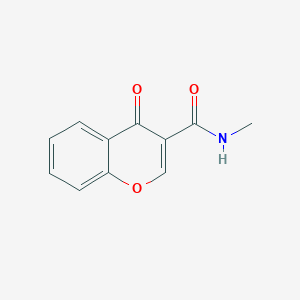

![8-Methylpyrido[2,3-b]pyrazin-7-amine](/img/structure/B12845264.png)
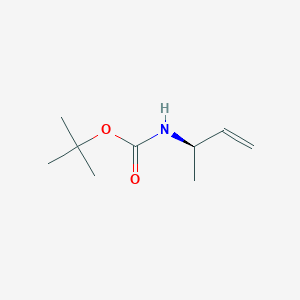
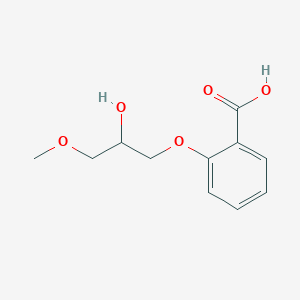
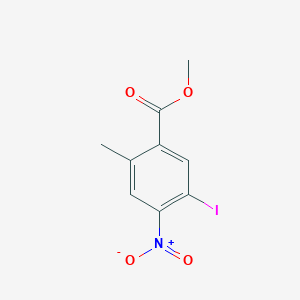
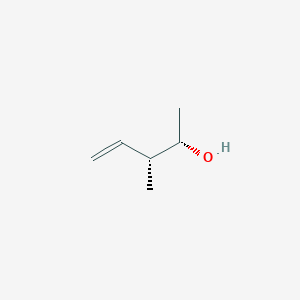
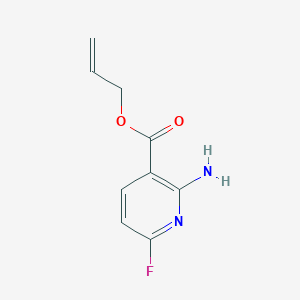
![6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12845297.png)
![2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12845300.png)
![5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12845306.png)
